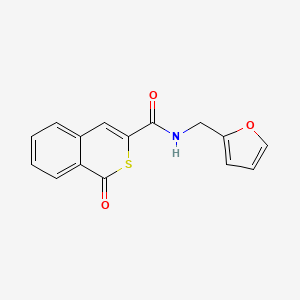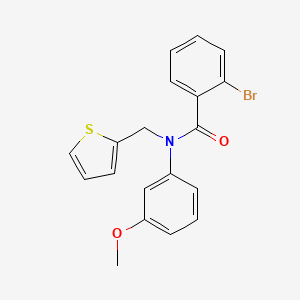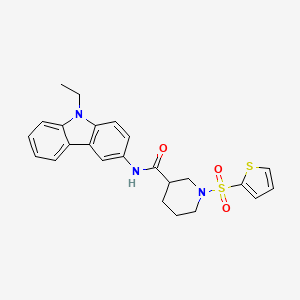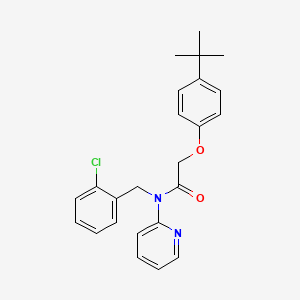![molecular formula C26H22N4O3 B11329840 9-(furan-2-yl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11329840.png)
9-(furan-2-yl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic structure with multiple fused rings. Its systematic name is 9-(furan-2-yl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione .
- It contains furan, phenyl, and tetrazatetracycloheptadecaene moieties, making it intriguing for both synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves intricate steps due to its complex structure. Researchers have explored various synthetic routes, including multistep reactions and cyclization strategies.
Reaction Conditions: These conditions vary based on the specific synthetic approach. Commonly used reagents include strong bases, oxidants, and catalysts.
Industrial Production: While industrial-scale production methods are limited, research continues to optimize synthetic pathways for practical applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo diverse reactions, such as oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, Lewis acids, and nucleophiles play crucial roles.
Major Products: Depending on reaction conditions, it can yield various products, including derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for novel materials.
Biology: Investigations explore its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its pharmacological properties are of interest for drug development.
Industry: Applications range from dyes to materials science.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: It may modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Its intricate structure sets it apart from related compounds.
Similar Compounds: While I don’t have a specific list, other tetrazatetracycloheptadecaenes or furan-containing molecules could serve as points of comparison.
Remember that this compound’s detailed studies are ongoing, and its multifaceted nature continues to intrigue researchers across disciplines
Properties
Molecular Formula |
C26H22N4O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
9-(furan-2-yl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione |
InChI |
InChI=1S/C26H22N4O3/c1-15-9-4-5-10-16(15)22-20-23(28(2)26(32)29(3)25(20)31)24-21(19-13-8-14-33-19)27-17-11-6-7-12-18(17)30(22)24/h4-14,21,27H,1-3H3 |
InChI Key |
RVQTUYVGHUOHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C(=C4N2C5=CC=CC=C5NC4C6=CC=CO6)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-ethoxybenzamide](/img/structure/B11329763.png)
![2-(3,4-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11329764.png)
![3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B11329769.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11329778.png)

![6-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11329806.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11329817.png)
![2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11329822.png)
![7-(2,4-dimethoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11329823.png)
![(5Z)-3-(4-chlorophenyl)-5-[5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11329828.png)
![7-(2,4-dimethylphenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11329845.png)
